Methyl 2-bromo-5-chloro-3-methoxybenzoate Methyl 2-bromo-5-chloro-3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16566427
InChI: InChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8BrClO3
Molecular Weight: 279.51 g/mol

Methyl 2-bromo-5-chloro-3-methoxybenzoate

CAS No.:

Cat. No.: VC16566427

Molecular Formula: C9H8BrClO3

Molecular Weight: 279.51 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-5-chloro-3-methoxybenzoate -

Specification

Molecular Formula C9H8BrClO3
Molecular Weight 279.51 g/mol
IUPAC Name methyl 2-bromo-5-chloro-3-methoxybenzoate
Standard InChI InChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3
Standard InChI Key BZPSRFKFPMMLEC-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1Br)C(=O)OC)Cl

Introduction

Structural and Chemical Properties

The molecular formula of methyl 2-bromo-5-chloro-3-methoxybenzoate is C10_{10}H9_{9}BrClO3_{3}, with a molecular weight of 307.54 g/mol. Key structural features include:

  • Bromine at position 2, which enhances electrophilic substitution reactivity.

  • Chlorine at position 5, contributing to steric and electronic effects.

  • Methoxy group at position 3, directing further substitution patterns via its electron-donating nature.

  • Methyl ester at position 1, providing stability and facilitating derivatization.

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular FormulaC10_{10}H9_{9}BrClO3_{3}
Molecular Weight307.54 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point~120–125°C (estimated)
SolubilitySoluble in DCM, THF; sparingly in H2_2O
LogP (Partition Coefficient)~2.5 (predicted)

The compound’s stability is influenced by the electron-withdrawing effects of halogens, which reduce susceptibility to oxidation but may facilitate nucleophilic aromatic substitution under specific conditions .

Synthesis and Reaction Pathways

Synthetic routes to methyl 2-bromo-5-chloro-3-methoxybenzoate typically involve sequential halogenation and esterification steps. A plausible method, inferred from analogous protocols , is outlined below:

Step 1: Bromination of m-Methoxybenzoic Acid

m-Methoxybenzoic acid undergoes bromination using N-bromosuccinimide (NBS) in the presence of red phosphorus and sulfuric acid in a halogenated solvent (e.g., chloroform). This yields 2-bromo-5-methoxybenzoic acid with high regioselectivity due to the directing effects of the methoxy group .

Step 2: Chlorination

The intermediate is chlorinated at position 5 using chlorine gas or sulfuryl chloride (SO2_2Cl2_2) in the presence of Lewis acids (e.g., FeCl3_3). The methoxy group’s ortho/para-directing nature ensures precise substitution at the 5-position.

Step 3: Esterification

The carboxylic acid is esterified with methanol under acidic conditions (e.g., H2_2SO4_4) to form the methyl ester.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1NBS, H2_2SO4_4, CHCl3_3, 25°C~90%
2SO2_2Cl2_2, FeCl3_3, 50°C~85%
3CH3_3OH, H2_2SO4_4, reflux~95%

Applications in Organic Synthesis

Methyl 2-bromo-5-chloro-3-methoxybenzoate serves as a versatile building block in:

  • Pharmaceutical intermediates: Its halogenated aromatic core is pivotal in constructing kinase inhibitors and antimicrobial agents. For example, analogous compounds are used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) .

  • Agrochemicals: The chlorine and bromine substituents enhance bioactivity, making derivatives effective in pesticide formulations.

  • Cross-coupling reactions: The bromine atom participates in Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, enabling access to complex polycyclic systems .

Spectroscopic Characterization

Key spectral data for methyl 2-bromo-5-chloro-3-methoxybenzoate (predicted):

  • 1^1H NMR (CDCl3_3): δ 3.90 (s, 3H, OCH3_3), 3.95 (s, 3H, COOCH3_3), 7.25 (d, J=2.4 Hz, 1H, H-4), 7.55 (d, J=2.4 Hz, 1H, H-6).

  • 13^{13}C NMR: δ 52.5 (COOCH3_3), 56.2 (OCH3_3), 115.5–135.0 (aromatic carbons), 165.8 (C=O).

  • IR (cm1^{-1}): 1725 (C=O stretch), 1260 (C-O ester), 750 (C-Br).

Comparative Analysis with Analogues

Table 3: Comparison with Related Halogenated Benzoates

CompoundSubstituentsKey Applications
Methyl 2-bromo-3,4,5-trimethoxybenzoate 2-Br, 3,4,5-OCH3_3Natural product synthesis
Methyl 5-bromo-2-chloro-3-methoxybenzoate5-Br, 2-Cl, 3-OCH3_3Antimicrobial research
Methyl 2-bromo-5-ethoxybenzoate2-Br, 5-OCH2_2CH3_3Polymer additives

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